molecular formula C18H20N4O5S B2372037 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide CAS No. 894019-23-9

4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide

Cat. No.: B2372037
CAS No.: 894019-23-9
M. Wt: 404.44
InChI Key: SKLCSYYYYNPUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide” is a versatile material used in scientific research. It is a type of ureidobenzenesulfonamides, which are known for their inhibitory effects on carbonic anhydrases .


Synthesis Analysis

The synthesis of similar compounds involves the use of acetonitrile (MeCN) and potassium hydroxide (KOH) in a process that takes about 12 hours at 23 °C . The specific synthesis process for this compound may vary.


Chemical Reactions Analysis

Ureidobenzenesulfonamides, including this compound, have been tested for their inhibitory activity against carbonic anhydrases . The specific chemical reactions involving this compound are not detailed in the search results.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticancer Potential

  • Anticancer and Enzyme Inhibition : A series of ureido benzenesulfonamides, including compounds with structural similarities to 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide, demonstrated potent inhibition of the membrane-bound tumor-associated isoform hCA IX. This isoform is a validated drug target for anticancer agents. For instance, specific compounds showed great potency against hCA IX with Ki values in the sub-nanomolar range, suggesting their potential as anticancer agents (Nabih Lolak et al., 2019). Another study found that ureido-substituted benzenesulfonamides inhibited several human carbonic anhydrases, including hCAs IX and XII, with excellent inhibition and good selectivity for the transmembrane over the cytosolic isoforms, showing antimetastatic activity in breast cancer models (F. Pacchiano et al., 2011).

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-27-15-4-2-3-14(10-15)22-11-13(9-17(22)23)21-18(24)20-12-5-7-16(8-6-12)28(19,25)26/h2-8,10,13H,9,11H2,1H3,(H2,19,25,26)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLCSYYYYNPUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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